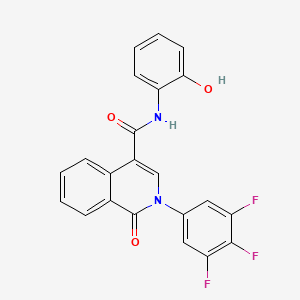

N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide

Description

This compound belongs to the isoquinoline carboxamide family, characterized by a 1,2-dihydroisoquinoline core substituted with a 3,4,5-trifluorophenyl group at position 2 and an N-(2-hydroxyphenyl) carboxamide at position 4. The trifluorophenyl moiety enhances lipophilicity and metabolic stability, while the hydroxyphenyl group may facilitate hydrogen bonding with biological targets.

Properties

Molecular Formula |

C22H13F3N2O3 |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C22H13F3N2O3/c23-16-9-12(10-17(24)20(16)25)27-11-15(13-5-1-2-6-14(13)22(27)30)21(29)26-18-7-3-4-8-19(18)28/h1-11,28H,(H,26,29) |

InChI Key |

ZYJSXGWGQZPIAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)NC4=CC=CC=C4O |

Origin of Product |

United States |

Preparation Methods

Step 1: Grignard Reaction

The synthesis begins with the reaction of 2,4,5-trifluorophenylmagnesium halide with a suitably functionalized precursor, such as an epoxide or aldehyde, to form a tertiary alcohol intermediate. For example, (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butyronitrile is synthesized via Grignard addition to an epoxy chloride.

Step 2: Cyanation and Hydrolysis

The nitrile group is converted to a carboxylic acid through hydrolysis, followed by amidation with 2-aminophenol under coupling conditions (e.g., HATU, EDCl). This step introduces the hydroxyphenyl group and finalizes the carboxamide functionality.

Key Reagents and Conditions

Advantages : High stereochemical control for chiral intermediates. Limitations : Multi-step purification required.

Palladium-Catalyzed Cyclization-Coupling

This modern approach leverages palladium-catalyzed reactions to construct the dihydroisoquinoline scaffold directly.

Reaction Mechanism

-

Oxidative Addition : A bromoaryl allenamide undergoes oxidative addition with Pd(OAc)₂ to form an arylpalladium intermediate.

-

Intramolecular Cyclization : The allenamide moiety inserts into the palladium center, forming a π-allylpalladium complex.

-

Transmetallation : Coupling with arylboronic acids introduces the trifluorophenyl group.

Example Protocol

| Component | Details |

|---|---|

| Substrate | N-Acetyl diphenyl-allenamide with o-bromoaryl group |

| Catalyst | Pd(OAc)₂ (10 mol%), P( o-tolyl)₃ (20 mol%) |

| Base | NaOH (5 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C |

| Yield | 55–80% |

Advantages : Single-step formation of complex scaffolds. Limitations : Requires sensitive allenamide precursors.

Castagnoli-Cushman Reaction for Carboxylic Acid Intermediate

This method employs the Castagnoli-Cushman reaction to synthesize 3,4-dihydroisoquinolone-4-carboxylic acids, which are then amidated.

Steps

Key Data

Advantages : Scalable for gram-scale synthesis. Limitations : Requires specialized triazinane reagents.

Cyanate Reactivity for Carboxamide Formation

A direct method involving homophthalimide and cyanates to form carboxamides.

Reaction

Homophthalimide reacts with potassium cyanate in a polar aprotic solvent (e.g., DMF) to yield the carboxamide. Subsequent functionalization introduces the trifluorophenyl and hydroxyphenyl groups.

Conditions

| Parameter | Details |

|---|---|

| Solvent | DMF or DMSO |

| Temperature | RT to 60°C |

| Catalyst | 2-Chloropyridine (base) |

| Yield | 50–70% |

Advantages : Simple one-pot synthesis. Limitations : Lower yields for sterically hindered substrates.

Comparative Analysis of Methods

| Method | Key Features | Yield Range | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Grignard + Cyclization | Multi-step, chiral intermediates | 45–70% | Moderate | High |

| Palladium-Catalyzed | Single-step, complex scaffolds | 55–80% | Low | Moderate |

| Castagnoli-Cushman | Gram-scale, carboxylic acid intermediates | 60–90% | High | Low |

| Cyanate Reactivity | One-pot, simple reagents | 50–70% | Moderate | Low |

Optimization Strategies and Challenges

-

Microwave Irradiation : Enhances reaction rates for recalcitrant substrates (e.g., halogenated allenamides).

-

Purification : Column chromatography (hexane/EtOAc) or crystallization is critical due to the compound’s polarity.

-

Sensitivity : N-Vinyl amides require mild conditions to avoid decomposition .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the isoquinoline core can be reduced to form a hydroxyl group.

Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Overview

N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and materials science, supported by comprehensive data and case studies.

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Studies have shown that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For instance, in vitro tests demonstrated that certain analogs can inhibit cell proliferation in human tumor cells with IC50 values in the low micromolar range. This suggests a potential for developing new cancer therapies based on this scaffold.

Case Study: Anticancer Activity

- Cell Lines Tested : HCT-116, MCF-7

- Results : Compounds derived from N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .

Pharmacology

The compound has also been studied for its anti-inflammatory properties . Research indicates that it may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response.

Mechanism of Action

- The compound potentially interacts with cyclooxygenase (COX) enzymes and other inflammatory mediators, leading to reduced production of pro-inflammatory cytokines.

Materials Science

In addition to biological applications, this compound has implications in the development of new materials. Its unique fluorinated structure enhances its thermal stability and solubility characteristics, making it suitable for applications in coatings and polymers.

Potential Applications

- Coatings : Due to its chemical stability and resistance to degradation.

- Polymers : As a modifier to improve mechanical properties.

Comparative Analysis of Related Compounds

To further understand the potential applications of N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide, a comparison with similar compounds is essential.

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Potential |

|---|---|---|

| N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide | 1.9 - 7.52 µg/mL | Moderate |

| N-(4-hydroxyphenyl)-1-oxo-2-(3-fluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide | 10 - 15 µg/mL | High |

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular signaling pathways.

Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Core Structure Variations

- Dihydroisoquinoline vs. Tetrahydroisoquinoline: The target compound retains a conjugated 1,2-dihydroisoquinoline core, which may enhance planarity and π-π stacking interactions compared to tetrahydroisoquinoline derivatives (e.g., and ). Reduced saturation in the core could influence binding to hydrophobic pockets in target proteins .

Aryl Group Substitutions

- 3,4,5-Trifluorophenyl (Target) vs. In contrast, the target’s trifluorophenyl group balances electronegativity and size, favoring selective interactions .

- N-(2-Hydroxyphenyl) (Target) vs. N-(2-Methoxyethyl) (): The hydroxyl group in the target compound enables hydrogen bonding, whereas the methoxy group in acts as a weaker electron donor. This difference may impact solubility and metabolic pathways (e.g., glucuronidation of the hydroxyl group) .

Specialized Substituents

- Adamantyl Group () :

The 1-(3,5-dimethyl)adamantyl substituent in introduces significant bulk and rigidity, which could prolong metabolic stability but hinder absorption. This contrasts with the target’s smaller trifluorophenyl group, which prioritizes target engagement over prolonged half-life . - Pyridinyl and Trifluoroethyl Groups (): The (3R,4R)-stereochemistry and pyridinyl substituent in may confer chiral specificity in binding, while the trifluoroethyl group adds polarity.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H14F3N1O3

- Molecular Weight : 335.28 g/mol

Its unique trifluorophenyl group is hypothesized to enhance biological activity through increased lipophilicity and electron-withdrawing effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The incorporation of the trifluorophenyl moiety is often achieved through electrophilic aromatic substitution or coupling reactions.

Anticancer Activity

Recent studies indicate that derivatives of isoquinoline compounds exhibit notable anticancer properties. For instance, compounds similar to N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8g | MCF-7 | 1.2 ± 0.2 |

| 8g | Panc-1 | 1.4 ± 0.2 |

These values suggest a strong antiproliferative effect, with mechanisms potentially involving apoptosis induction and cell cycle arrest at the G2/M phase .

Antiviral Activity

The compound has also been evaluated for antiviral properties. A study focusing on similar structures indicated that certain derivatives exhibited moderate activity against HIV-1 and other viral pathogens. However, no significant integrase inhibitory activity was observed at concentrations below 100 µM .

The anticancer activity of N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide may involve:

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, which is crucial for mitosis .

Case Studies

Several case studies have documented the biological effects of isoquinoline derivatives:

- Case Study 1 : A derivative with a similar structure was tested in vitro against breast cancer cell lines (MCF-7 and MDA-MB-468), showing significant cytotoxicity and promising results for further development as a therapeutic agent.

- Case Study 2 : Another study evaluated the effects of various isoquinoline derivatives on leukemia cell lines, highlighting their potential as novel treatments for hematological malignancies.

Q & A

Q. What synthetic routes are recommended for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent, catalyst loading). For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology refines optimal conditions .

- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and intermediates, reducing trial-and-error experimentation .

Q. Which analytical techniques are most effective for validating purity and detecting impurities?

Methodological Answer:

- Employ HPLC with UV/Vis detection for quantitative impurity profiling, referencing pharmacopeial guidelines (e.g., USP/Ph. Eur.) to set acceptance criteria for related substances (<0.5% total impurities) .

- Combine LC-MS/MS for structural identification of trace impurities, leveraging high-resolution mass spectrometry to differentiate isobaric species .

Q. How should researchers handle safety protocols for synthesizing and handling this compound?

Methodological Answer:

- Adhere to institutional Chemical Hygiene Plans , including pre-lab safety exams (100% score required) and PPE guidelines (gloves, lab coats, fume hoods) for handling fluorinated aromatic compounds .

- Implement hazard controls (e.g., inert atmosphere for air-sensitive steps) as per advanced laboratory safety frameworks .

Advanced Research Questions

Q. How can computational modeling accelerate reaction optimization and mechanistic understanding?

Methodological Answer:

- Apply density functional theory (DFT) to model transition states and activation energies, guiding solvent/catalyst selection. For example, simulate the nucleophilic attack of the hydroxyphenyl group on the isoquinoline core .

- Use molecular dynamics (MD) to study solvent effects on reaction kinetics, correlating simulated free energy barriers with experimental rate data .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic protons). Compare experimental -NMR shifts with DFT-predicted values to confirm substituent positions .

- Validate ambiguous MS/MS fragments using isotopic labeling or tandem ion mobility spectrometry to distinguish structural isomers .

Q. How can reactor design improve scalability for multi-step syntheses of this compound?

Methodological Answer:

- Utilize continuous-flow reactors to enhance heat/mass transfer in exothermic steps (e.g., cyclization). Optimize residence time distribution (RTD) studies to minimize byproducts .

- Implement membrane separation technologies for in-line purification of intermediates, reducing downstream processing bottlenecks .

Q. What advanced statistical methods address data variability in bioactivity assays?

Methodological Answer:

- Apply Bayesian hierarchical modeling to account for batch-to-batch variability in IC measurements. Use Markov Chain Monte Carlo (MCMC) sampling to estimate uncertainty intervals .

- Conduct multivariate analysis (PCA, PLS) to correlate structural descriptors (e.g., LogP, H-bond donors) with activity trends, identifying key pharmacophores .

Data Management & Validation

Q. How should researchers ensure data integrity and reproducibility?

Methodological Answer:

- Adopt electronic lab notebooks (ELNs) with blockchain timestamping to track raw data (e.g., NMR spectra, chromatograms). Use version control systems (e.g., Git) for computational workflows .

- Validate analytical methods per ICH Q2(R1) guidelines, including specificity, linearity (R > 0.995), and robustness testing (±10% mobile phase variation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.